molecular formula C22H15BrN6O2 B3876517 5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE

5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B3876517
M. Wt: 475.3 g/mol
InChI Key: DZHYVGPHUIUGSJ-OQLLNIDSSA-N
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Description

5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, cyano, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE can be achieved through a multi-step process involving several key reactions. One common method involves the Strecker synthesis, which is used to prepare α-aminonitriles . This reaction typically involves the condensation of an aldehyde with ammonia, followed by the addition of a cyanide ion to form the α-aminonitrile intermediate. The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a chemical reaction or its biological activity. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-amino-3-[(Z)-2-[3-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN6O2/c1-30-19-11-14(10-18(23)21(19)31-8-7-24)9-15(12-25)20-17(13-26)22(27)29(28-20)16-5-3-2-4-6-16/h2-6,9-11H,8,27H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHYVGPHUIUGSJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 3
5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 4
5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 5
5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 6
5-AMINO-3-{(Z)-2-[3-BROMO-4-(CYANOMETHOXY)-5-METHOXYPHENYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE

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